molecular formula C12H16FNO B2539222 2-{[(4-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol CAS No. 2201354-67-6

2-{[(4-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol

Cat. No.: B2539222
CAS No.: 2201354-67-6
M. Wt: 209.264
InChI Key: XPWICXLIUOKRRW-UHFFFAOYSA-N
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Description

2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol is an organic compound characterized by the presence of a cyclobutane ring substituted with a hydroxyl group and an amino group bonded to a 4-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol typically involves the reaction of 4-fluorobenzylamine with cyclobutanone under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-{(4-Fluorophenyl)methylamino}cyclobutanone.

    Reduction: Formation of 2-{(4-Fluorophenyl)methylamino}cyclobutanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(4-Fluorophenyl)methylamino}cyclobutanone
  • 2-{(4-Fluorophenyl)methylamino}cyclobutanamine
  • 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-amine

Uniqueness

2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol is unique due to the presence of both a hydroxyl group and an amino group on the cyclobutane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-14(11-6-7-12(11)15)8-9-2-4-10(13)5-3-9/h2-5,11-12,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWICXLIUOKRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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